Isohexyltriphenylphosphonium Bromide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isohexyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with isohexyl bromide under reflux conditions can yield this compound . The reaction is usually carried out in a solvent such as toluene, and the product is purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Isohexyltriphenylphosphonium Bromide can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation and subsequent reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be the new compound formed by replacing the bromide ion with another nucleophile .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

IHTPB has been investigated for its potential anticancer properties. Studies have shown that triphenylphosphonium derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress. For instance, compounds similar to IHTPB have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung carcinoma and MCF-7 breast adenocarcinoma, with IC50 values indicating effective concentrations for inducing cell death .

Mechanism of Action

The mechanism through which IHTPB exerts its anticancer effects is primarily through mitochondrial targeting. The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Biochemical Applications

Cellular Uptake Studies

IHTPB has been utilized in studies examining cellular uptake mechanisms due to its ability to penetrate cell membranes effectively. Its lipophilic nature allows it to serve as a model compound for assessing the transport of phosphonium salts into cells. This property is particularly useful in drug delivery systems where enhancing cellular uptake is crucial .

Inhibition of Bacterial Growth

Recent research indicates that IHTPB and related compounds can inhibit the growth of Gram-negative bacteria by disrupting their respiratory processes. This application is particularly significant in the development of new antibacterial agents targeting resistant strains .

Material Science

Synthesis of Nanomaterials

IHTPB has been employed in the synthesis of phosphonium-based nanomaterials, which exhibit unique electrical and optical properties. These materials have potential applications in organic electronics and photonics. The incorporation of IHTPB into polymer matrices has shown promise in enhancing material conductivity and stability under various conditions .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Biochemical Applications | Cellular Uptake Studies | Enhances transport across membranes |

| Material Science | Synthesis of Nanomaterials | Improves electrical properties |

Case Studies

-

Anticancer Efficacy Study

A study conducted on the effects of IHTPB on A549 cells revealed that treatment with IHTPB resulted in a significant reduction in cell viability, with an IC50 value of approximately 121.7 μM. The study highlighted the compound's ability to induce mitochondrial dysfunction leading to increased ROS levels and apoptosis . -

Bacterial Inhibition Research

In a study evaluating the antibacterial properties of phosphonium salts, IHTPB was shown to effectively inhibit the growth of multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The mechanism was linked to disruption of bacterial respiration pathways, making it a candidate for further development as an antibacterial agent .

Mecanismo De Acción

The mechanism of action of Isohexyltriphenylphosphonium Bromide involves its ability to form phosphonium ylides, which are intermediates in various organic reactions . These ylides can participate in Wittig reactions to form alkenes from carbonyl compounds. The molecular targets and pathways involved in its action are primarily related to its role as a reagent in chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an isohexyl group.

Ethyltriphenylphosphonium Bromide: Contains an ethyl group in place of the isohexyl group.

Uniqueness

Isohexyltriphenylphosphonium Bromide is unique due to its specific alkyl group, which can influence its reactivity and the types of reactions it can undergo compared to other phosphonium bromides . This uniqueness makes it valuable for specific applications in organic synthesis and research .

Actividad Biológica

Isohexyltriphenylphosphonium bromide (IHTPB) is a synthetic compound that belongs to the class of triphenylphosphonium (TPP) derivatives. TPP compounds are known for their ability to selectively accumulate in mitochondria due to their lipophilicity and positive charge, making them of great interest in biomedical research, particularly in cancer therapy and mitochondrial dysfunction studies.

Chemical Structure and Properties

IHTPB consists of a hexyl chain linked to a triphenylphosphonium moiety, which enhances its hydrophobic properties. This structure facilitates its accumulation in mitochondrial membranes, where it can exert biological effects.

1. Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of TPP derivatives, including IHTPB. The mechanism of action primarily involves the induction of mitochondrial dysfunction, leading to apoptosis in cancer cells. For instance, research indicates that TPP compounds can inhibit cell growth and induce apoptosis in various human cancer cell lines such as HST-116 (colon cancer), A375 (melanoma), and PC-3 (prostate cancer) at low micromolar concentrations .

Table 1: IC50 Values of TPP Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| IHTPB | HST-116 | 100 |

| IHTPB | A375 | 85 |

| IHTPB | PC-3 | 90 |

| Propyl-TPP | HST-116 | 200 |

| Dillapiol | MDA-MB-231 | 22 |

The cytotoxic effects of IHTPB are attributed to its ability to disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c and the activation of caspases . This process results in cell cycle arrest and subsequent apoptosis, particularly in malignant cells while sparing non-malignant cells.

3. Synergistic Effects with Chemotherapeutics

IHTPB has been shown to enhance the efficacy of established chemotherapeutic agents. For example, when used in combination with doxorubicin or vincristine, IHTPB demonstrated synergistic cytotoxic effects against ovarian cancer cell lines by inhibiting the P-glycoprotein efflux pump, which is responsible for drug resistance . This property positions IHTPB as a potential chemosensitizer in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of IHTPB and its derivatives:

- Study on Mitochondrial Targeting : Research conducted on murine muscle C2C12 cells showed that TPP derivatives like IHTPB effectively targeted mitochondria, resulting in increased oxidative stress and subsequent apoptosis in cancer cells .

- In Vivo Studies : Animal model studies indicated that IHTPB could significantly inhibit tumor growth in xenograft models without causing noticeable toxicity to surrounding healthy tissues .

Propiedades

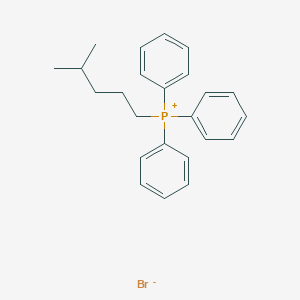

IUPAC Name |

4-methylpentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQDUYONNRCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448628 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70240-41-4 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.